![molecular formula C8H14ClN3O2 B1412921 (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride CAS No. 1881275-83-7](/img/structure/B1412921.png)
(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride
Overview
Description
“(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride” is a nitrogen-containing heterocyclic compound . It has been isolated from marine bacteria Bacillus tequilensis MSI45 and has shown potent antimicrobial and antioxidant activity against Staphylococcus aureus .
Synthesis Analysis
The compound has been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one instance, it was produced by Bacillus tequilensis MSI45 and was purified using silica gel column chromatography and high-performance liquid chromatography .Molecular Structure Analysis
The compound contains a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . Its molecular formula is C7H11N3O2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.64 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
HMPH has been studied for its potential biomedical applications. It has been studied for its anti-inflammatory, anticoagulant, and anti-cancer activities. In addition, HMPH has been shown to interact with a variety of proteins and enzymes, suggesting that it may be useful as a drug target. HMPH has also been studied for its potential therapeutic applications, including the treatment of cancer, inflammation, and thrombosis.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected . The downstream effects would depend on the specific pathways involved and the biological context.
Result of Action
It has been reported that a compound with a similar structure exhibits strong antioxidant activity . This suggests that (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride could potentially act as a preventive agent against free-radical associated diseases .
Advantages and Limitations for Lab Experiments
HMPH has a number of advantages for use in laboratory experiments. It is a small molecule, so it is easy to synthesize and manipulate. In addition, it has been shown to possess a wide range of biological activities, making it a useful tool for studying the effects of various biological pathways. However, there are some limitations for using HMPH in laboratory experiments. For example, HMPH is not stable in aqueous solutions, so it must be stored and handled carefully. In addition, HMPH has not been extensively studied, so its effects on certain biological pathways are still not fully understood.
Future Directions
The potential applications of HMPH are still being explored. Future research should focus on understanding the mechanism of action of HMPH and its effects on different biological pathways. In addition, further research should focus on developing new methods for synthesizing HMPH and improving its stability in aqueous solutions. Finally, further research should focus on developing new therapeutic applications for HMPH and exploring its potential as a drug target.
properties
IUPAC Name |
(7S,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;/h5-6H,2-4,9H2,1H3;1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVDOFINUKZJKV-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2CC(CC2C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2C[C@H](C[C@H]2C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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